Aprepitant is a selective antagonist of human substance P/neurokinin 1 (NK1) receptors. [] It is classified as a non-peptide tachykinin NK1 receptor antagonist. [] Aprepitant plays a significant role in scientific research, particularly in the fields of neurobiology, oncology, and pharmacology, as a tool to investigate the roles of substance P and NK1 receptors in various physiological and pathological processes. []
Aprepitant is a synthetic compound classified as a neurokinin-1 receptor antagonist. It is primarily used in the medical field for the prevention of chemotherapy-induced nausea and vomiting, as well as for post-operative nausea and vomiting. The compound is commercially available under the brand name Emend in capsule form, typically dosed at 80 mg or 125 mg . Chemically, aprepitant is known as 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one .
The synthesis of aprepitant involves several key steps and intermediates. A notable method includes:
Aprepitant has a complex molecular structure characterized by a morpholine core and several functional groups that contribute to its pharmacological activity:
The molecular formula of aprepitant is , with a molecular weight of approximately 409.43 g/mol.
Aprepitant participates in various chemical reactions primarily during its synthesis:
The stability of aprepitant in various conditions has been studied, particularly in relation to its use as a therapeutic agent where it must maintain efficacy during storage and administration.
Aprepitant functions as an antagonist at the neurokinin-1 receptor, which plays a significant role in emesis (vomiting). By blocking this receptor, aprepitant effectively reduces the effects of substance P, a neuropeptide associated with nausea and vomiting.
Research indicates that modifications to aprepitant's structure can enhance its binding properties and therapeutic potential against various cancers that overexpress neurokinin-1 receptors .
Aprepitant exhibits several notable physical and chemical properties:
Aprepitant's primary application lies in oncology and postoperative care:
Recent research explores novel applications of aprepitant derivatives in radiopharmaceuticals for targeting neurokinin-1 receptors in cancer therapy . This advancement highlights the potential for aprepitant-based compounds in both diagnostic imaging and therapeutic contexts.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: